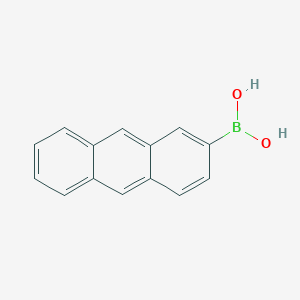
Anthracen-2-ylboronic Acid
説明
Anthracen-2-ylboronic Acid, also known as 2-anthrylboronic acid, is a chemical compound with the molecular weight of 222.05 . It is typically a crystal or powder in form and its color ranges from very pale yellow to pale yellow green or yellow .
Molecular Structure Analysis
The IUPAC name of Anthracen-2-ylboronic Acid is 2-anthrylboronic acid . The InChI code is 1S/C14H11BO2/c16-15(17)14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9,16-17H .Physical And Chemical Properties Analysis
Anthracen-2-ylboronic Acid is a crystal or powder in form and its color ranges from very pale yellow to pale yellow green or yellow . It has a molecular weight of 222.05 . The compound is typically stored in a refrigerator .科学的研究の応用
Organic Photochemistry and Material Science
Anthracene derivatives, including Anthracen-2-ylboronic Acid, have been extensively studied due to their significant role in the development of organic photochemistry. These derivatives are utilized in various fields like material chemistry, thermochromic or photochromic chemistry, and organic light-emitting devices. Their applications extend to optical, electronic, and magnetic switches. Moreover, in biological systems, anthracene-based compounds are useful for probing DNA cleavage. They also show promising anti-cancerous properties and are recognized as carcinogenic to many living beings (Somashekar & Chetana, 2016).
Pest Management and Agricultural Crop Protection
Anthracene and its derivatives like Anthracen-2-ylboronic Acid find applications in pest management and agricultural crop protection. Anthraquinone, a derivative, is used as a chemical repellent, perch deterrent, insecticide, and feeding deterrent in various wildlife, including birds, some mammals, insects, and fishes. It meets the criteria for effective chemical repellents in terms of efficacy, potential for wildlife hazards, phytotoxicity, and environmental persistence. This makes Anthracen-2-ylboronic Acid derivatives valuable for non-lethal management of agricultural depredation caused by wildlife (DeLiberto & Werner, 2016).
Pulping Catalyst in Paper Production
Anthraquinone, closely related to Anthracen-2-ylboronic Acid, has been well documented as a pulping catalyst in scientific studies and mill applications. It increases the rate of delignification, allowing a reduction in pulping time, temperature, or chemical charge, and an increase in pulp yield. Despite the potential health risks and modest improvements in yield, anthraquinone and its derivatives have played a significant role in pulping processes (Hart & Rudie, 2014).
Electrosynthesis of Hydrogen Peroxide
Anthraquinone is crucial in the electrosynthesis of hydrogen peroxide, a process that is cost-effective and applicable on both large and small scales. The traditional method of hydrogen peroxide production involves anthraquinone, highlighting the significance of this class of compounds. The future of hydrogen peroxide electrosynthesis heavily depends on the design of complete and efficient electrosynthesis systems, in which anthraquinone and its derivatives can play a vital role (Perry et al., 2019).
Safety And Hazards
Anthracen-2-ylboronic Acid is associated with several hazard statements including H302, H315, H319, H332, H335 . These indicate that it may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fumes and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
anthracen-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BO2/c16-15(17)14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWBMOXZIMVOJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC3=CC=CC=C3C=C2C=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431849 | |
| Record name | 2-anthracenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anthracen-2-ylboronic Acid | |
CAS RN |
141981-64-8 | |
| Record name | 2-anthracenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Anthraceneboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[dimethylamino(fluoro)phosphoryl]oxy-N,N-dimethylethanamine](/img/structure/B114735.png)
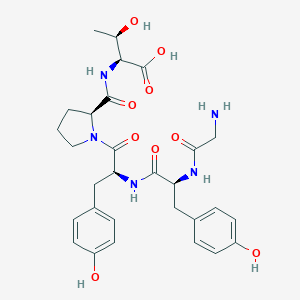
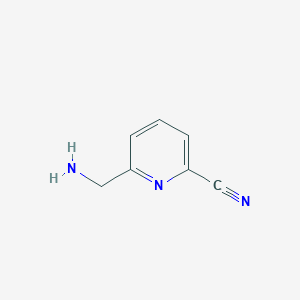
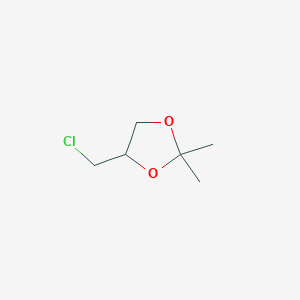
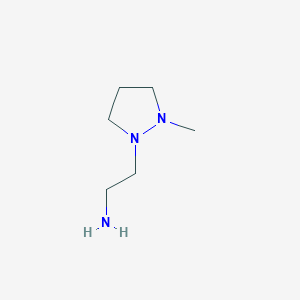
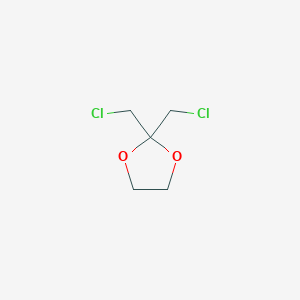
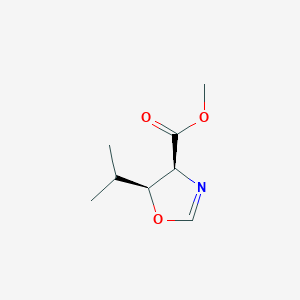
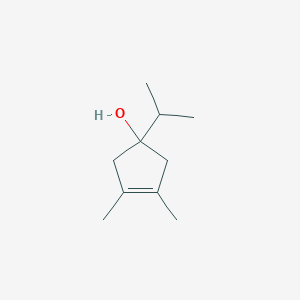
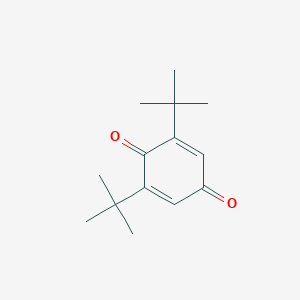
![N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-(2-nitroimidazol-1-yl)propanamide](/img/structure/B114751.png)
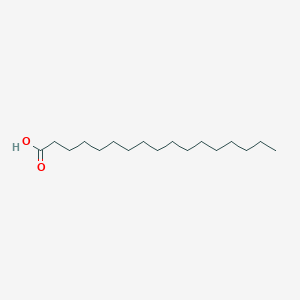
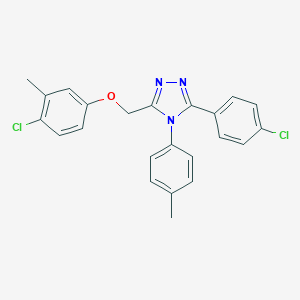
![2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide](/img/structure/B114756.png)
![3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione](/img/structure/B114761.png)